N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
CAS No.:
Cat. No.: VC16275215
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline |
| Standard InChI | InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+ |
| Standard InChI Key | ZNBFFDGZGHFAOU-ONEGZZNKSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s structure comprises a pyridine ring oxidized to an N-oxide, connected through a trans-(E)-ethenyl bond to a para-substituted N,N-dimethylaniline group. This configuration creates a conjugated π-system that facilitates intramolecular charge transfer, a critical feature for its electronic applications . The IUPAC name, N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline, reflects this arrangement, emphasizing the stereochemistry (E-configuration) and oxidation state of the pyridine moiety.
Stereochemical Considerations
The E-configuration of the ethenyl bridge is stabilized by resonance between the electron-rich aniline group and the electron-deficient pyridine N-oxide. This geometry ensures planar alignment of the aromatic systems, maximizing conjugation and electronic delocalization .
Spectroscopic Signatures
Key spectral data include:
-
UV-Vis Absorption: A strong absorption band near 350–400 nm, attributed to π→π* transitions in the conjugated system.
-
NMR: Distinct signals for the dimethylamino protons ( ppm) and pyridinium protons ( ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Preparation of Pyridine N-Oxide: Pyridine is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the N-oxide derivative.
-
Ethenylation: A Heck coupling reaction links the pyridine N-oxide to 4-bromo-N,N-dimethylaniline, utilizing palladium catalysts to form the trans-ethenyl bond.
Optimization Challenges
Yield optimization remains a focus, with recent advances using microwave-assisted synthesis reducing reaction times from 24 hours to under 4 hours while maintaining >80% yields .
Physicochemical Properties
The compound’s limited aqueous solubility and moderate lipophilicity (LogP = 3.60) suggest suitability for organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Applications in Advanced Materials
Organic Electronics
The compound’s extended conjugation and dipole moment (calculated at 5.2 D) make it ideal for:
-
OLEDs: As an electron-transport layer, it reduces turn-on voltages by 15–20% compared to traditional materials like Alq₃.
-
Photovoltaic Cells: Incorporation into donor-acceptor polymers enhances power conversion efficiencies to 12.3% in prototype devices .
Charge Transport Mechanisms
Density functional theory (DFT) simulations reveal a HOMO-LUMO gap of 3.1 eV, with charge mobility exceeding in thin-film configurations .
Recent Advances and Future Directions
2024–2025 Developments
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume